molecular formula C22H21N5O B2583607 (E)-3-phenyl-1-(4-(6-(pyridin-4-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one CAS No. 1257556-11-8

(E)-3-phenyl-1-(4-(6-(pyridin-4-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one

Katalognummer B2583607
CAS-Nummer: 1257556-11-8
Molekulargewicht: 371.444
InChI-Schlüssel: OJGVHIWRKWLNBX-RMKNXTFCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound is related to the field of PROTAC (Proteolysis-Targeting Chimeras) drug discovery . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .


Synthesis Analysis

The synthesis of such compounds typically involves the assembly of three key components: a ligand for the target protein, a ligand for the E3 ligase, and a linker that connects the two . The specific synthesis process would depend on the structures of these components.


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be related to its role as a PROTAC. This could involve the formation of a ternary complex with the target protein and the E3 ligase, followed by the ubiquitination and degradation of the target protein .

Wissenschaftliche Forschungsanwendungen

Drug Metabolism and Enzyme Inhibition

One significant area of application is in the study of drug metabolism, particularly concerning Cytochrome P450 (CYP) enzymes. Compounds like (E)-3-phenyl-1-(4-(6-(pyridin-4-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one are used to understand the inhibition and selectivity of various CYP isoforms, which is crucial for predicting drug-drug interactions and improving drug design (Khojasteh et al., 2011).

Receptor Interactions

The interaction with specific receptors, such as D1-D4 dopamine receptors, has been explored to understand the pro-cognitive effects of certain peptides. This research sheds light on the molecular mechanisms underlying cognitive enhancement and suggests potential therapeutic applications for neurological conditions (Braszko, 2010).

Anti-inflammatory and Antitumor Applications

Compounds with a structure similar to (E)-3-phenyl-1-(4-(6-(pyridin-4-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one have been shown to act as selective COX-2 inhibitors, offering a potential therapeutic approach for treating inflammation and associated diseases. Such inhibitors have demonstrated high selectivity and potency in reducing inflammation and pain in preclinical models (Asif, 2016).

Chemical Synthesis and Biological Activity

The diverse chemical structures and biological activities of pyridopyridazine derivatives have been extensively reviewed, highlighting their potential in developing novel therapeutic agents. These compounds exhibit a wide range of biological activities, including antitumor, antibacterial, and analgesic effects, showcasing their versatility in drug discovery and development (Wojcicka and Nowicka-Zuchowska, 2018).

Wirkmechanismus

As a PROTAC, the compound would work by binding to both a target protein and an E3 ligase. This forms a ternary complex that leads to the ubiquitination of the target protein. The ubiquitinated protein is then recognized by the proteasome and degraded .

Zukünftige Richtungen

The field of PROTAC drug discovery is a rapidly evolving area of research with significant potential for the development of new therapeutics . Future directions could include the design and synthesis of new PROTACs, the exploration of new target proteins and E3 ligases, and the development of new strategies for targeted protein degradation.

Eigenschaften

IUPAC Name

(E)-3-phenyl-1-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O/c28-22(9-6-18-4-2-1-3-5-18)27-16-14-26(15-17-27)21-8-7-20(24-25-21)19-10-12-23-13-11-19/h1-13H,14-17H2/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJGVHIWRKWLNBX-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=NC=C3)C(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=NC=C3)C(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-phenyl-1-(4-(6-(pyridin-4-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.